Thermochemical Stability Advantage: Lower Condensed-Phase Enthalpy of Formation vs. Ethyl 2-Thiophenecarboxylate
Methyl thiophene-2-carboxylate exhibits a significantly lower standard molar enthalpy of formation in the condensed liquid phase (−301.2 ± 1.7 kJ·mol⁻¹) compared to its ethyl ester analog, ethyl 2-thiophenecarboxylate (−327.2 ± 2.0 kJ·mol⁻¹), as determined by rotating bomb combustion calorimetry at T = 298.15 K [1]. This represents a difference of 26.0 kJ·mol⁻¹, indicating that the methyl ester is thermodynamically more stable in the liquid state relative to its elemental constituents than the ethyl homolog. Concurrently, the enthalpy of vaporization for the methyl ester (57.6 ± 1.2 kJ·mol⁻¹) is slightly higher than that of the ethyl ester (56.6 ± 1.3 kJ·mol⁻¹) [1], reflecting subtle differences in intermolecular interactions.
| Evidence Dimension | Standard molar enthalpy of formation in condensed phase, ΔfH°ₘ(l) |
|---|---|
| Target Compound Data | −301.2 ± 1.7 kJ·mol⁻¹ |
| Comparator Or Baseline | Ethyl 2-thiophenecarboxylate: −327.2 ± 2.0 kJ·mol⁻¹ |
| Quantified Difference | 26.0 kJ·mol⁻¹ (methyl ester less negative, thus more thermodynamically stable relative to elements) |
| Conditions | Rotating bomb combustion calorimetry, T = 298.15 K, p° = 0.1 MPa, liquid phase |
Why This Matters
For procurement decisions in process chemistry, a lower (less negative) enthalpy of formation translates to reduced exothermic risk during handling and storage, and provides distinct input data for thermodynamic modeling and process safety assessments.
- [1] Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2009). Calorimetric study of methyl and ethyl 2-thiophenecarboxylates and ethyl 2- and 3-thiopheneacetates. The Journal of Chemical Thermodynamics, 41(8), 926-931. DOI: 10.1016/j.jct.2009.02.007 View Source
